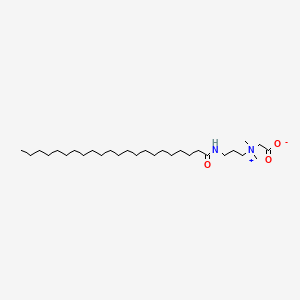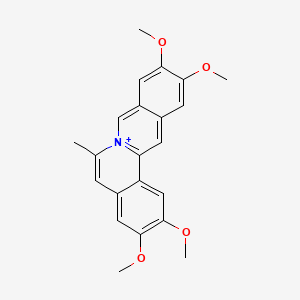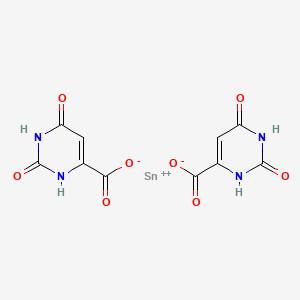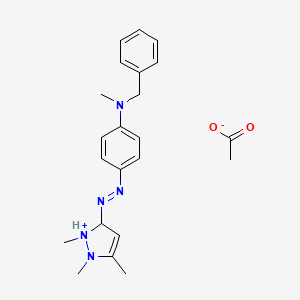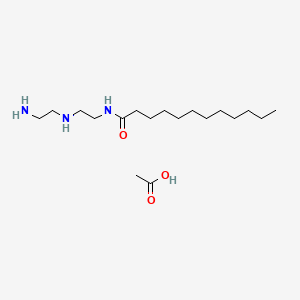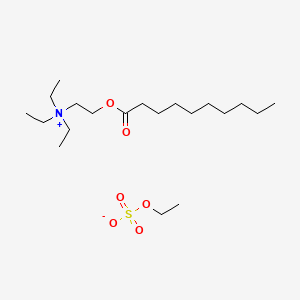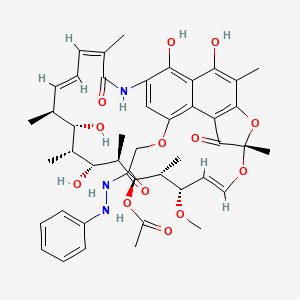
Acetamide, N-(4-(1-phthalazinyloxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- is a chemical compound known for its unique structure and potential applications in various fieldsThe specific structure of Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- includes a phthalazine moiety, which adds to its distinct chemical properties .
Preparation Methods
The synthesis of Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- typically involves multiple steps, starting with the preparation of the phthalazine derivative. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then reacted with 4-hydroxyphenylacetamide under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Research has explored its interactions with biological systems, including its potential as a therapeutic agent.
Medicine: Its derivatives have shown promise in pharmacological studies, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as dihydrofolate reductase, which plays a crucial role in DNA synthesis. This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- can be compared with other phenylacetamide derivatives, such as:
N-phenylacetamide: A simpler compound with a similar acetamide group but lacking the phthalazine moiety.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Another derivative with different substituents on the phenyl ring, leading to varied biological activities.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Known for its analgesic properties, this compound differs in its functional groups and pharmacological effects
The uniqueness of Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- lies in its phthalazine moiety, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
149365-41-3 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-(4-phthalazin-1-yloxyphenyl)acetamide |
InChI |
InChI=1S/C16H13N3O2/c1-11(20)18-13-6-8-14(9-7-13)21-16-15-5-3-2-4-12(15)10-17-19-16/h2-10H,1H3,(H,18,20) |
InChI Key |
ZGHNTWRMHCDYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NN=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


